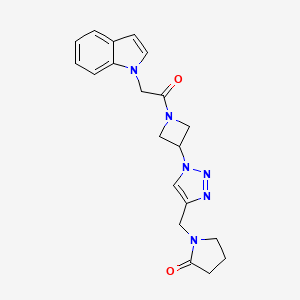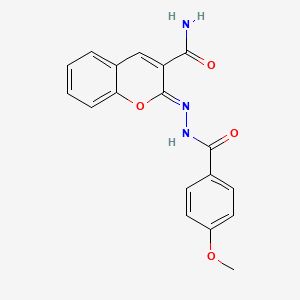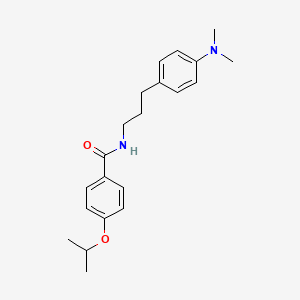
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests the presence of multiple rings, including imidazole, pyridazine, and pyridine, which are common in pharmacologically active molecules. The compound's design may be inspired by the need for selective activity against specific biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives has been achieved through the reaction of acid chlorides with aminopyridines, yielding good product yields . Similarly, the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been described, with variations in the substituents leading to compounds with significant antimycobacterial activity . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring linked to a pyridazine ring substituted with an imidazole moiety, and a pyridine ring substituted with a methyl group. The presence of these heterocyclic components is known to contribute to the stability and reactivity of such molecules. For example, imidazo[1,5-a]pyridine has been used as a platform for generating stable N-heterocyclic carbenes . The specific arrangement of rings and substituents in the compound would influence its electronic properties and potential as a ligand for metal complexes.
Chemical Reactions Analysis
Compounds with similar structures have been involved in various chemical reactions. The reactivity of such molecules can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the overall electronic distribution within the molecule. For instance, the reactivity of imidazo[1,2-a]pyridine derivatives has been explored in the context of antimycobacterial activity, where the nature of the substituents and linkers played a crucial role in the biological activity . The compound may also undergo functionalization reactions that could modify its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. Heterocyclic compounds like those mentioned in the provided papers often exhibit good oral bioavailability and desirable pharmacokinetic profiles . The presence of multiple aromatic rings and a piperidine moiety could contribute to the lipophilicity of the compound, potentially affecting its absorption and distribution. The specific functional groups present in the molecule would also determine its solubility, stability, and reactivity, which are critical factors in the development of pharmacologically active agents.
Applications De Recherche Scientifique
Design and Synthesis of Antiviral Agents
One study focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potential antiviral agents. The research explored the stereospecific synthesis of these compounds, aiming to develop new inhibitors of human rhinovirus, indicating the compound's relevance in antiviral research (Hamdouchi et al., 1999).
Antimycobacterial Activity
Another application involves the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives with notable antimycobacterial activity. This research highlights the compound's utility in combating drug-sensitive and resistant strains of Mycobacterium tuberculosis, showcasing its potential in developing new tuberculosis treatments (Lv et al., 2017).
Modification to Reduce Metabolism
Further research has been conducted on the structural modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase, aiming to enhance the bioavailability and effectiveness of these compounds as drugs. This study provides insights into the challenges and strategies in drug development, particularly in improving the metabolic stability of therapeutic compounds (Linton et al., 2011).
Exploration of Antiulcer Agents
Research into the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents underscores another significant application. This work focused on synthesizing new compounds with potential antisecretory and cytoprotective properties, highlighting the compound's relevance in gastroenterological research (Starrett et al., 1989).
Continuous Flow Synthesis
Advancements in synthetic methodologies were demonstrated through the development of a continuous flow synthesis for imidazo[1,2-a] heterocycles. This approach not only improves the efficiency of synthesizing these compounds but also opens new avenues for their application in various fields of research (Herath et al., 2010).
Propriétés
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-7-21-16(11-14)22-19(27)15-3-2-9-25(12-15)17-4-5-18(24-23-17)26-10-8-20-13-26/h4-8,10-11,13,15H,2-3,9,12H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAIVMXJJUBRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)



![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)
![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)


